molecular formula C12H12ClNO3 B024535 (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one CAS No. 104324-16-5

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Cat. No. B024535
M. Wt: 253.68 g/mol
InChI Key: DVPUBLCBQBQPOU-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one involves starting from corresponding N-protected amino alcohols and phenyl-phosphonic dichloride, as demonstrated in the synthesis of related oxazolidinone derivatives. Such procedures are generally characterized by their efficiency and versatility, allowing for the preparation of a wide range of substituted oxazolidinones under controlled conditions (Hattab et al., 2010).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives, closely related to (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, reveals significant insights into their conformation and the nature of intermolecular interactions. These structures typically exhibit various symmetries and are stabilized by a combination of weak non-covalent interactions, such as π/π stacking and CH/π hydrogen bonds (Hattab et al., 2010).

Chemical Reactions and Properties

Oxazolidin-2-ones serve as protective groups for 1,2-amino alcohols and chiral derivatives, facilitating numerous chemical transformations. The presence of the oxazolidinone moiety significantly influences the reaction outcomes, including stereoselectivity and regioselectivity, due to the inherent reactivity of the functional groups involved (Nogueira et al., 2015).

Physical Properties Analysis

The crystal structures of oxazolidinone derivatives, including those similar to (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, often demonstrate monoclinic or orthorhombic symmetries. These physical forms contribute to the understanding of the compound's stability and reactivity. The analysis of such structures provides crucial insights into their physical properties, including melting points, solubility, and crystal packing arrangements (Hattab et al., 2010).

Scientific Research Applications

  • Chiral Auxiliaries for Stereoselective Synthesis :

    • Oxazolidin-2-ones, such as (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, serve as effective chiral auxiliaries for stereoselective enolate alkylations and Michael additions, useful in enolate-based organic synthesis (Davies & Sanganee, 1995).
  • Catalysis and Ligand Applications :

    • Oxazolidin-2-one is a versatile ligand for CuI-catalyzed amidation of aryl halides and cyclization of o-halobenzanilides, facilitating the synthesis of benzoxazoles and benzothiazoles (Ma & Jiang, 2008).
  • Framework in Synthetic and Medicinal Chemistry :

    • The 1,3-oxazolidin-2-one ring, a close relative of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, is widely used in synthetic and medicinal chemistry due to its versatile synthetic approaches and applications across various fields (Zappia et al., 2007).
  • Potential Antimicrobial Agents :

    • Novel oxazolidinone derivatives exhibit promising antimicrobial properties against various bacteria and fungi, showing potential as therapeutic agents (Devi et al., 2013).
  • Drug Molecule Synthesis :

    • A [3 + 2] cycloaddition reaction of azaoxyallyl cations with aldehydes allows the rapid formation of oxazolidin-4-ones, beneficial in drug molecule synthesis due to high yields and functional group tolerance (Zhang et al., 2016).
  • Pharmaceutical Applications :

    • A one-pot method for preparing chiral 4,5-disubstituted oxazolidan-2-ones with high enantioselectivity offers a practical approach for pharmaceutical applications (Barta et al., 2000).
  • Material Science and Optics :

    • Certain oxazolidin-2-one derivatives show potential in organic light emitting devices and nonlinear optical materials due to unique photophysical properties (Kumari et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(4S)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPUBLCBQBQPOU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446912
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

CAS RN

104324-16-5
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A de la Rosa-Ibáñez, E Contreras-García… - academia.edu
We synthesized some 1, 4-diones by reductive dimerization of α-bromocetones in the presence of the [Cr (en) 2] 2+ complex in DMF.(S)-4-benzyl-3-(2-chloroacetyl)-oxazolidin-2-one …
Number of citations: 0 www.academia.edu
FG Rylandsholm - 2018 - nmbu.brage.unit.no
As a consequence of the increased interest in natural products from fungal origin, it has been discovered that 3-(R)-hydroxilipins play a crucial role in how the yeast Candida albicans …
Number of citations: 2 nmbu.brage.unit.no
K Berg, P Hegde, V Pujari, M Brinkmann… - European Journal of …, 2023 - Elsevier
The electron transport chain (ETC) in the cell membrane consists of a series of redox complexes that transfer electrons from electron donors to acceptors and couples this electron …
Number of citations: 4 www.sciencedirect.com
B Machin - 2013 - search.proquest.com
The chemistry of cyclobutane-1, 1-diester has been investigated with aldehydes and alkyne reaction partners independently of each other. Under Yb (OTf) 3 catalysis donor-acceptor …
Number of citations: 6 search.proquest.com
C De Schutter, O Sari, SJ Coats… - The Journal of …, 2017 - ACS Publications
A novel and efficient route for the preparation of (2S)-2-chloro-2-fluorolactone 29 is described. This approach takes advantage of a highly efficient diastereoselective electrophilic …
Number of citations: 8 pubs.acs.org

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